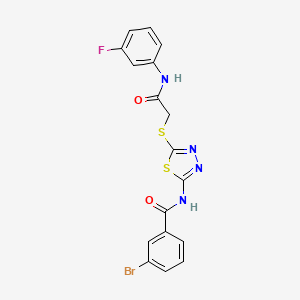

3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a fluorophenyl group, and a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction, where 3-fluoroaniline reacts with an appropriate electrophile.

Formation of the Amide Bond: The final step involves the coupling of the thiadiazole derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the benzamide moiety is a prime site for nucleophilic substitution. This reaction is critical for further functionalization:

-

Conditions : Typically conducted in polar aprotic solvents (e.g., DMSO or DMF) with bases like K₂CO₃ or NaH.

-

Outcomes :

-

Replacement of Br with amines, thiols, or alkoxy groups.

-

Formation of derivatives with enhanced solubility or biological activity.

-

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Bromine substitution | DMSO, K₂CO₃, 80°C | Amine-coupled derivatives |

Hydrolysis Reactions

The amide and thioether groups are susceptible to hydrolysis under specific conditions:

-

Acidic Hydrolysis : Cleavage of the amide bond yields 3-bromobenzoic acid and a thiadiazole-amine intermediate.

-

Basic Hydrolysis : Degrades the thiadiazole ring, producing sulfhydryl compounds .

| Reaction Site | Conditions | Products Formed | Reference |

|---|---|---|---|

| Amide bond | HCl (6M), reflux | 3-Bromobenzoic acid | |

| Thiadiazole ring | NaOH (1M), 60°C | Thiol intermediates |

Coupling Reactions

The thiadiazole sulfur and fluorophenyl group participate in cross-coupling reactions:

-

Suzuki Coupling : The bromine atom enables palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

-

Thioether Oxidation : Conversion of the thioether (-S-) to sulfoxide or sulfone groups using H₂O₂ or mCPBA.

| Reaction Type | Catalysts/Reagents | Application | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Thioether oxidation | H₂O₂, AcOH | Sulfone/sulfoxide formation |

Biological Activity and Target Interactions

While direct data on this compound is limited, structurally similar analogs exhibit:

-

COX-II Inhibition : Thiadiazole derivatives bind to cyclooxygenase-II via hydrogen bonding with Asp125 and hydrophobic interactions .

-

EGFR Targeting : Fluorophenyl-thiadiazole hybrids show kinase inhibition, with IC₅₀ values comparable to Erlotinib .

| Target | Interaction Type | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| COX-II | Hydrogen bonding | ~153 μg/mL (membrane stabilization) | |

| EGFR Kinase | Hydrophobic pocket binding | 0.12 μM (similar to Erlotinib) |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light leads to cleavage of the thiadiazole ring, forming nitrile and sulfur dioxide.

-

Thermal Stability : Decomposes above 200°C, releasing HBr and fluorophenyl isocyanate.

Key Considerations for Reaction Design

-

Solvent Choice : DMSO enhances nucleophilic substitution but may oxidize thioethers.

-

Catalyst Compatibility : Palladium catalysts require inert atmospheres to prevent deactivation.

-

Byproduct Management : Acidic conditions generate HBr, necessitating neutralization steps.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit various pharmacological properties, including:

- Anticancer Activity : Thiadiazole derivatives have been reported to possess significant anticancer properties. For instance, studies have shown that related thiadiazole compounds can inhibit the growth of various cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) . The mechanism often involves interference with cellular proliferation pathways.

- Antimicrobial Properties : Thiadiazole derivatives are also noted for their antibacterial and antifungal activities. For example, certain derivatives have demonstrated efficacy against Staphylococcus epidermidis and other pathogens . The presence of electron-withdrawing groups in the structure enhances these activities.

Case Studies and Research Findings

Several studies have highlighted the applications of thiadiazole derivatives in medicinal chemistry:

- Anticancer Studies : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects using the MTT assay against multiple cancer cell lines. Results indicated promising anticancer activity with IC50 values comparable to established chemotherapeutics .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at specific positions on the thiadiazole ring significantly influence biological activity. For instance, introducing hydrophobic groups at certain positions enhanced anticancer potency .

- Antimicrobial Investigations : Research has shown that some thiadiazole derivatives exhibit antimicrobial activity comparable to standard antibiotics like norfloxacin. These compounds were synthesized via reactions involving phenylacetic acid derivatives and characterized using spectroscopic methods .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer | Effective against various cancer cell lines; potential as chemotherapeutic agents. |

| Antimicrobial | Exhibits activity against bacteria and fungi; useful in developing new antibiotics. |

| Pharmacological Research | Investigated for anti-inflammatory, analgesic, and other therapeutic effects. |

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The thiadiazole ring and the fluorophenyl group are key features that contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-bromo-N-(3-fluorophenyl)benzamide: This compound shares the bromine and fluorophenyl groups but lacks the thiadiazole ring.

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but without the bromine atom.

3-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a different position of the fluorine atom on the phenyl ring.

Uniqueness

The uniqueness of 3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of the bromine atom, the fluorophenyl group, and the thiadiazole ring. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

3-Bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features:

- A thiadiazole ring , which is linked to various functional groups that enhance its biological activity.

- A bromo substituent which can influence the compound's reactivity and interaction with biological targets.

- An amino group that can participate in hydrogen bonding and enhance solubility.

The biological activity of thiadiazole derivatives is attributed to several mechanisms:

- Antitumor Activity : Thiadiazole compounds have been shown to inhibit DNA and RNA syntheses without affecting protein synthesis, making them potential candidates for cancer treatment .

- Antimicrobial Properties : Compounds containing the thiadiazole scaffold exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .

- Enzyme Inhibition : Thiadiazoles can act as inhibitors of key enzymes involved in disease processes, such as carbonic anhydrase and histone deacetylase .

Biological Activity Data

Research has demonstrated promising results for this compound in various biological assays:

Case Studies

- Antitumor Efficacy : A study evaluating the cytotoxic effects of various thiadiazole derivatives found that those similar to this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells .

- Antimicrobial Activity : In a comparative study of different thiadiazole derivatives, the compound displayed significant antibacterial activity against gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

3-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-11-4-1-3-10(7-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-6-2-5-12(19)8-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGDRGXLCQUWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.